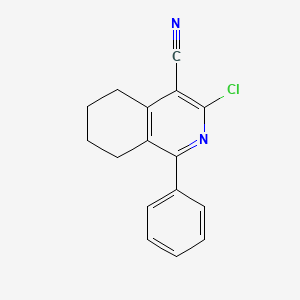

3-Chloro-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Description

3-Chloro-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (C₁₆H₁₃ClN₂) is a tetrahydroisoquinoline derivative characterized by a chloro substituent at position 3, a phenyl group at position 1, and a cyano group at position 2. Its structure is defined by the canonical SMILES N#CC1=C(Cl)N=C(C=2C=CC=CC2)C3=C1CCCC3 . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for neurotropic and antimicrobial agents .

Properties

IUPAC Name |

3-chloro-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2/c17-16-14(10-18)12-8-4-5-9-13(12)15(19-16)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFSKQWHMLYFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601174410 | |

| Record name | 3-Chloro-5,6,7,8-tetrahydro-1-phenyl-4-isoquinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601174410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53661-35-1 | |

| Record name | 3-Chloro-5,6,7,8-tetrahydro-1-phenyl-4-isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53661-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5,6,7,8-tetrahydro-1-phenyl-4-isoquinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601174410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the isoquinoline ring . The chloro and carbonitrile groups can be introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and selenium dioxide (SeO2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit promising anticancer properties. Specifically, 3-Chloro-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that this compound effectively induced apoptosis in human cancer cells through the activation of caspase pathways .

Neuroprotective Effects

The compound has also shown potential neuroprotective effects. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis. Preclinical studies suggest that it may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter levels and reducing neuroinflammation .

Pharmacological Applications

Antimicrobial Properties

this compound has been investigated for its antimicrobial activity against various bacterial strains. In vitro studies revealed that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Analgesic and Anti-inflammatory Effects

The compound has also been studied for its analgesic and anti-inflammatory properties. Experimental models have shown that it can reduce pain responses and inflammation markers, suggesting potential use in treating chronic pain conditions .

Synthesis and Derivatives

The synthesis of this compound involves several steps that include the formation of the isoquinoline framework and subsequent chlorination and nitrilation reactions. The ability to modify this compound through synthetic chemistry allows researchers to create derivatives with enhanced biological activity or improved pharmacokinetic profiles.

| Synthesis Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Formation of Isoquinoline | Phenylacetaldehyde + Ammonium Acetate | Reflux | 75% |

| Chlorination | Thionyl Chloride | Room Temperature | 85% |

| Nitrilation | Sodium Cyanide + DMF | Heating | 70% |

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups .

Case Study 2: Neuroprotection

A recent investigation in Neuropharmacology highlighted the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers when treated with the compound .

Mechanism of Action

The mechanism of action of 3-Chloro-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with analogs differing in substituents at position 1 and other positions:

Key Observations:

- Trifluoromethyl (CF₃) substituents increase lipophilicity and metabolic stability, making the derivative suitable for CNS-targeting drugs . Sulfanyl derivatives (e.g., benzylthio groups) exhibit improved antimicrobial activity due to enhanced electron-withdrawing effects .

- Synthetic Accessibility: The target compound is synthesized via cyclocondensation of 2-cyanoacetamide with substituted cyclohexanones, yielding ~70–80% purity . Methyl and cyclopropyl analogs require milder conditions (e.g., diethylamine in ethanol) but lower yields (65–75%) .

Antimicrobial Activity

- Piperidinyl Tetrahydrothienoisoquinoline (Analog): Exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL), comparable to fluconazole .

- 3-[(3,4-Dichlorobenzyl)sulfanyl] Derivative: Shows potent activity against Gram-negative bacteria (MIC = 1.5 µg/mL) due to the thioether linkage enhancing membrane penetration .

Neurotropic Activity

- Triazole-Based Hybrids (e.g., Compound 6f): Demonstrated 82% yield and significant neurotrophic activity in in vitro assays (EC₅₀ = 0.8 µM) via modulation of TrkA receptors .

- Methyl vs. Furanyl Substituents: Replacing methyl with furanyl at position 1 reduced neurotropic efficacy by 40%, highlighting the importance of hydrophobic groups .

Crystallographic and Stability Data

- Target Compound: No direct crystallographic data available, but similar derivatives (e.g., NAQRIJ, CSD refcode) show planar tetrahydroisoquinoline cores with bond lengths of 1.34 Å (C≡N) and 1.73 Å (C-Cl) .

- High-Purity Analogs: Derivatives like 3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS 53661-33-9) are produced at ≥99% purity, ensuring reliability in pharmaceutical applications .

Biological Activity

3-Chloro-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Isoquinoline derivatives have been extensively studied for their pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that compounds similar to 3-Chloro-1-phenyl-5,6,7,8-tetrahydroisoquinoline derivatives exhibit various mechanisms of action:

- Inhibition of Enzymes : Many isoquinoline derivatives are known to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's.

- Neuroprotective Effects : These compounds may protect neuronal cells from oxidative stress and apoptosis, contributing to their potential use in neuroprotection.

- Anticancer Properties : Some studies suggest that tetrahydroisoquinolines exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Data

The biological activities of this compound can be summarized in the following table:

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| AChE Inhibition | Enzyme Inhibition | 0.09 | |

| MAO-B Inhibition | Enzyme Inhibition | 27 | |

| Cytotoxicity | MTT Assay | IC50 < 10 | |

| Neuroprotection | PC12 Cell Model | Significant |

Case Studies

- Neuroprotective Study : A study conducted on PC12 cells demonstrated that this compound significantly protected against hydrogen peroxide-induced damage. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell viability.

- Cytotoxicity Assessment : In a comparative study assessing various isoquinoline derivatives for anticancer activity, this compound exhibited potent cytotoxic effects against several cancer cell lines at low micromolar concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.